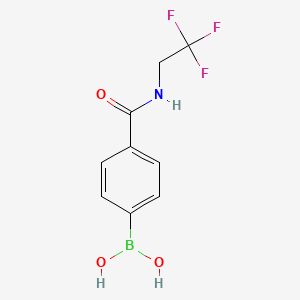

1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine

Descripción general

Descripción

Boc-protected amines are a class of compounds where an amine group is protected by a tert-butyl carbamate (Boc) group . This protection is commonly used in the field of peptide synthesis . The Boc group is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Various methods have been developed for the Boc protection of amines, including the use of catalysts and solvent-free conditions .Chemical Reactions Analysis

Boc-protected amines are stable towards most nucleophiles and bases . They can be deprotected by mild acidolysis . The Boc group can also be cleaved under anhydrous acidic conditions .Aplicaciones Científicas De Investigación

Synthetic Approaches and Chemical Properties

- The chemical synthesis of conformationally restricted analogues of alpha-amino acids, including structures similar to "1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine," highlights innovative approaches in medicinal chemistry to mimic natural amino acid conformations for therapeutic applications. One study focused on the synthesis of a novel glutamic acid analogue, showcasing the utility of such compounds in drug design and development (Bunch et al., 2003).

Potential in Boron Neutron Capture Therapy (BNCT)

- Boron neutron capture therapy (BNCT) is an area where derivatives of cyclobutane amino acids show promise. Research into boronated unnatural cyclic amino acids as potential BNCT agents includes the synthesis of compounds designed for high tumor uptake, with structural variations to study the effect of molecular lipophilicity on biological activity (Kabalka et al., 2008). Another study developed a boronated aminocyclobutanecarboxylic acid, modeled after 1-aminocyclobutanecarboxylic acid, for its potential use in BNCT, highlighting the synthetic strategies and challenges encountered in creating these novel therapeutic agents (Kabalka & Yao, 2003).

Biochemical and Pharmacological Studies

- The biochemical modification of polyamines, such as putrescine, which shares structural features with the cyclobutane amino acid motif, indicates the relevance of these compounds in cellular processes. Research identifying enzymes responsible for the hydroxylation of putrescine underscores the importance of these modifications in biological systems and potential therapeutic applications (Li et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl N-[1-(aminomethyl)-3,3-difluorocyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-8(2,3)16-7(15)14-9(6-13)4-10(11,12)5-9/h4-6,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWZDIJQVDKWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl imidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B1529495.png)

![[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine](/img/structure/B1529499.png)

![2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1529509.png)